molecular formula C5H3N3O2 B6158267 4-nitro-1H-pyrrole-2-carbonitrile CAS No. 59027-78-0

4-nitro-1H-pyrrole-2-carbonitrile

Cat. No.: B6158267
CAS No.: 59027-78-0
M. Wt: 137.1
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Description

4-nitro-1H-pyrrole-2-carbonitrile is a highly functionalized heterocyclic compound with diverse applications in medicinal and materials chemistry. It is an orange crystalline solid that melts at 122-124°C and boils at 459.3°C (at 760 mm Hg). The compound is soluble in most polar organic solvents such as acetone, acetonitrile, methanol, and ethanol, but insoluble in water.

Preparation Methods

The synthesis of 4-nitro-1H-pyrrole-2-carbonitrile involves the reaction of 4-nitro-pyrrole-2-carboxylic acid with thionyl chloride, followed by reaction with potassium cyanide. The resulting product is purified by recrystallization from ethanol. This method is highly efficient and provides a good yield of the desired product.

Chemical Reactions Analysis

4-nitro-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted pyrroles.

Scientific Research Applications

4-nitro-1H-pyrrole-2-carbonitrile has various applications in scientific research, including:

    Medicinal Chemistry: The compound exhibits antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Chemistry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 4-nitro-1H-pyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound exerts its antimicrobial effects by inhibiting the growth of bacteria through disruption of their cell walls. Its anti-inflammatory effects are mediated by the reduction of inflammatory cytokines. The anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

4-nitro-1H-pyrrole-2-carbonitrile is unique due to its highly functionalized structure and diverse applications. Similar compounds include:

    1H-pyrrole-2-carbonitrile: A less functionalized derivative with similar applications in medicinal and materials chemistry.

    4-nitro-1H-pyrrole-2-carboxylic acid: A precursor used in the synthesis of this compound.

These compounds share similar chemical properties but differ in their functional groups and specific applications.

Properties

CAS No.

59027-78-0

Molecular Formula

C5H3N3O2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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